![molecular formula C15H11ClN2O B2732850 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 5571-50-6](/img/structure/B2732850.png)

8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one” is a chemical compound with the molecular formula C15H11ClN2O2 . It is related to a class of compounds known as benzodiazepines, which are widely used in medicine for their sedative and anxiolytic effects .

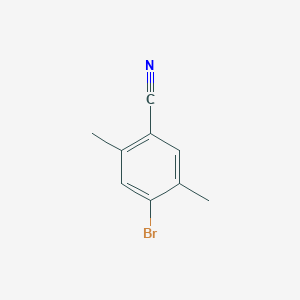

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzodiazepine core, which is a fused benzene and diazepine ring, with various substituents .Wissenschaftliche Forschungsanwendungen

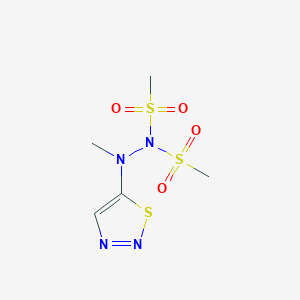

Synthetic Methodologies and Chemical Properties

Research has led to the development of synthetic methods and the study of chemical properties for compounds structurally related to 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one. For instance, studies have detailed the stereochemistry and mechanisms involved in the formation of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, emphasizing the importance of understanding conformational changes and the stereochemical outcomes of synthetic reactions (Wang et al., 2001). Additionally, research on the synthesis and spectral properties of variously substituted benzodiazepin-2-ones has provided insights into the structural requirements for potential pharmacological activities, highlighting the role of specific substituents and structural modifications (Cortés et al., 2002).

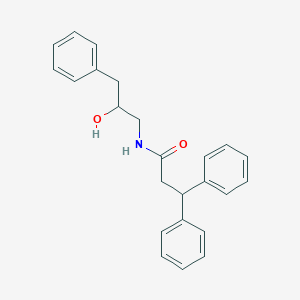

Pharmacological Potential

The pharmacological potential of related compounds has been a subject of investigation, with studies focusing on the synthesis of derivatives and their interaction with biological targets. For example, research has described a new method for the synthesis of benzodiazepines under mild conditions, leading to high-yield products. This research not only provides a novel synthetic pathway but also explores the compounds' binding modes to the GABAA receptor, indicating their potential for further pharmacological exploration (Massah et al., 2016).

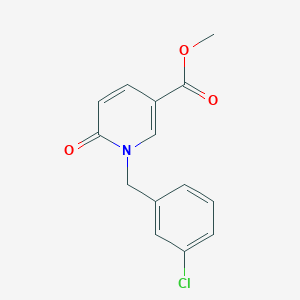

Structural and Mechanistic Studies

Structural and mechanistic studies have been essential in understanding the chemical and pharmacological properties of benzodiazepine derivatives. Investigations into the cyclometallation reactions of platinum(II) derivatives with 1,4-benzodiazepin-2-ones have shed light on the stability of cyclometallated species, providing a foundation for developing metal-based therapeutic agents (Cinellu et al., 1989). Moreover, studies on the synthesis and interaction of benzodiazepine derivatives with benzodiazepine receptors have contributed to a deeper understanding of their potential therapeutic applications, offering insights into their binding affinities and receptor interactions (Baraldi et al., 1985).

Wirkmechanismus

While the specific mechanism of action for “8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one” is not available, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Eigenschaften

IUPAC Name |

8-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-11-6-7-12-13(8-11)18-14(19)9-17-15(12)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNMREXZDXVUPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=CC(=C2)Cl)C(=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2732768.png)

![2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2732771.png)

![6-Cyclopropyl-3-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2732772.png)

![oxan-4-yl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B2732774.png)

![methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2732782.png)

![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2732785.png)

![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate](/img/structure/B2732786.png)

![N-([1,1'-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide](/img/structure/B2732787.png)

![3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2732788.png)

![3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2732790.png)